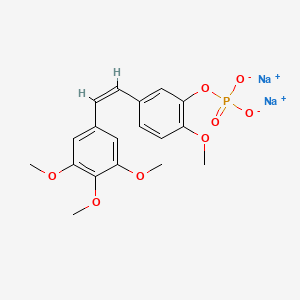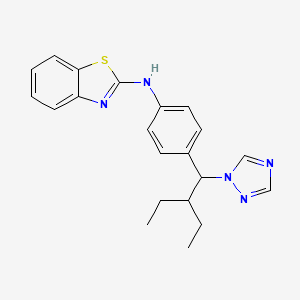
4-P-Pdot
Descripción general
Descripción
Métodos De Preparación
La síntesis de AH-024 implica varios pasos, comenzando con la preparación del sistema de anillo tetralina. La ruta sintética clave incluye los siguientes pasos:
Formación del anillo de tetralina: El anillo de tetralina se sintetiza a través de una reacción de ciclización que involucra un grupo fenilo y un grupo propionamida.
Amidación: El grupo propionamida se introduce a través de una reacción de amidación, donde un derivado del ácido propiónico reacciona con una amina para formar el enlace amida.
Análisis De Reacciones Químicas
AH-024 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el anillo de tetralina.
Sustitución: Las reacciones de sustitución, particularmente en el anillo fenilo, pueden introducir diferentes sustituyentes para modificar las propiedades del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios agentes halogenantes para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
AH-024 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
AH-024 ejerce sus efectos uniéndose selectivamente al subtipo de receptor de melatonina MT2, bloqueando así la acción de la melatonina en estos receptores . Este antagonismo selectivo permite a los investigadores estudiar las funciones específicas del receptor MT2 sin interferencia del receptor MT1. Los objetivos moleculares involucrados incluyen el receptor MT2, y las vías afectadas son las relacionadas con la señalización de la melatonina.
Comparación Con Compuestos Similares
AH-024 es único en su alta selectividad para el subtipo de receptor MT2 en comparación con otros antagonistas del receptor de melatonina. Los compuestos similares incluyen:
4-P-PDOT: Otro antagonista del receptor de melatonina con una selectividad similar para el receptor MT2.
Luzindole: Un antagonista no selectivo del receptor de melatonina que afecta tanto a los receptores MT1 como MT2.
S-20928: Un antagonista selectivo del receptor MT2 con una estructura química diferente pero una actividad biológica similar.
La singularidad de AH-024 radica en su capacidad para proporcionar una clara diferenciación entre los subtipos de receptores MT2 y MT1, lo que lo convierte en una herramienta valiosa en la investigación de los receptores de melatonina .
Propiedades
IUPAC Name |
N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYLUNPFECYGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134865-74-0 | |
| Record name | 4-P-PDOT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134865-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 134865-74-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 4-P-PDOT?
A1: this compound primarily acts as a selective antagonist of the melatonin receptor MT2. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound exert its antagonistic effects on the MT2 receptor?
A2: this compound binds to the MT2 receptor, preventing the binding of endogenous melatonin. This competitive antagonism blocks the downstream signaling cascades typically activated by melatonin. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Which signaling pathways are affected by this compound's antagonism of the MT2 receptor?
A3: Research suggests that this compound's interaction with the MT2 receptor can modulate several signaling pathways, including: * G protein-coupled pathways: this compound can inhibit melatonin-induced activation of G proteins, specifically the Gi/o subtype, affecting downstream effectors such as adenylate cyclase and phospholipase C. [, , , , , , , , , ] * cAMP/PKA pathway: this compound can interfere with melatonin's ability to regulate intracellular cAMP levels and the activity of protein kinase A (PKA), impacting cellular processes such as gene expression and cell proliferation. [, , , , , , , , ] * ERK/CREB pathway: Evidence indicates that this compound can modulate the phosphorylation and activity of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), potentially influencing cellular responses related to stress, survival, and differentiation. [, , , , , ] * NF-κB pathway: Studies suggest that this compound might impact the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a role in inflammation, immune responses, and cell survival. [, , , , , ]
Q4: Can this compound exhibit agonistic activity at the MT2 receptor?
A4: While primarily characterized as an antagonist, some studies suggest that this compound may exhibit partial agonistic activity at the MT2 receptor under specific experimental conditions or in particular cell types. Further research is needed to fully elucidate these potential effects. [, , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H21NO, and its molecular weight is 279.38 g/mol. [, , , , , , , , , , , , , , , , , , , ]
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), has been used to characterize this compound and its derivatives, aiding in structure confirmation and analysis of its stereochemistry. [, , ]
Q7: How do structural modifications of this compound affect its activity and selectivity?
A7: Modifications to the this compound structure can significantly impact its pharmacological profile: * Stereochemistry: The cis isomer of this compound generally exhibits higher affinity for the MT2 receptor compared to the trans isomer. [, , ] * Substitutions: Introducing specific substituents, such as a methoxy group at the 8-position, can enhance binding affinity for melatonin receptors. [] * Derivatization: Synthesizing novel derivatives by modifying different functional groups on the this compound scaffold can lead to compounds with altered receptor subtype selectivity, potency, or even agonistic properties. [, , ]
Q8: What are some examples of in vitro and in vivo studies using this compound?
A8: this compound has been utilized in various experimental settings to explore the role of the MT2 receptor in different physiological and pathological processes. Examples include: * In vitro studies: Investigating the effects of this compound on melatonin-mediated signaling pathways, gene expression, and cellular responses in various cell types, including cancer cells, immune cells, and neuronal cells. [, , , , , , , , , , , , , , , , , , , ] * In vivo studies: Examining the impact of this compound on animal models of various conditions, such as pain, inflammation, cancer, and neurodegenerative diseases, to assess the potential therapeutic benefits of targeting the MT2 receptor. [, , , , , , , , , , , , , , , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















